2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate
Description
2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate (CAS: 63217-11-8) is an organophosphate ester characterized by a 4-dodecylphenol group linked via two ethoxy units to a phosphate moiety. Its molecular formula is C22H39O6P, with a molecular weight of 454.52 g/mol. The compound is structurally designed to balance lipophilic (dodecylphenol) and hydrophilic (phosphate and ethoxy) groups, making it suitable for applications requiring surfactant properties, such as emulsification, detergency, or pharmaceutical intermediates .
Properties
CAS No. |
63217-11-8 |
|---|---|
Molecular Formula |
C22H39O6P |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-(4-dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C22H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)27-19-17-26-18-20-28-29(23,24)25/h13-16H,2-12,17-20H2,1H3,(H2,23,24,25) |
InChI Key |
FYFRHNVOGWKKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate typically involves the reaction of 4-dodecylphenol with ethylene oxide to form 2-(4-dodecylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-dodecylphenoxy)ethoxy]ethanol. Finally, the phosphorylation of this compound with phosphoric acid yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phenols, and substituted phenoxy compounds.
Scientific Research Applications
2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate is utilized in several scientific research fields:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential use in biological membranes and as a model compound for studying phosphate esters.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate involves its interaction with lipid bilayers and proteins. The dodecylphenoxy group interacts with hydrophobic regions, while the phosphate group interacts with hydrophilic regions. This amphiphilic nature allows it to integrate into biological membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain and Ethoxy Unit Variations
(a) 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl Dihydrogen Phosphate (CAS: 52598-24-0)
- Molecular Formula : C18H39O7P
- Molecular Weight : 398.48 g/mol
- LogP : 3.60
- Key Differences: Contains three ethoxy units instead of two, increasing hydrophilicity. Uses a linear dodecyl chain instead of a dodecylphenol group, reducing aromatic interactions.
- Applications : Widely used in reverse-phase HPLC separations due to its predictable partitioning behavior .
(b) 2-(Hexyloxy)ethyl Dihydrogen Phosphate (CAS: 63294-54-2)
- Molecular Formula : C8H19O5P
- Molecular Weight : 226.21 g/mol
- Key Differences :
- Shorter hexyl chain reduces lipophilicity (lower LogP).
- Single ethoxy unit limits surfactant capabilities.
- Applications : Intermediate in small-molecule synthesis or niche solubilization .
(c) Nonylphenol Hexa(oxyethylene) Dihydrogen Phosphate
Functional Group Modifications
(a) Oleth-3 Phosphate (CAS: 45306-73-8)
- Structure : Contains an oleyl (C18 unsaturated) chain and three ethoxy units.
- Key Differences :
- Unsaturated alkyl chain introduces fluidity and lower melting points.
- Ethoxy-phosphate combination enhances biocompatibility.
- Applications : Cosmetic formulations (e.g., shampoos, creams) as a mild surfactant .
(b) 2-[(5Z,8Z,11Z,14Z)-Icosatetraenoylamino]ethyl Dihydrogen Phosphate
Research Findings and Implications
Structural Impact on Solubility
- Longer alkyl chains (e.g., dodecyl) : Increase LogP, enhancing lipid membrane interaction but reducing aqueous solubility. This is critical in drug delivery systems .
- Ethoxy units : Each additional ethoxy group reduces LogP by ~0.5 units, improving water solubility. Compounds with ≥3 ethoxy units are preferred in chromatographic applications .
Industrial vs. Pharmaceutical Use
- High ethoxy content : Favored in detergents for foam stability and low skin irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
